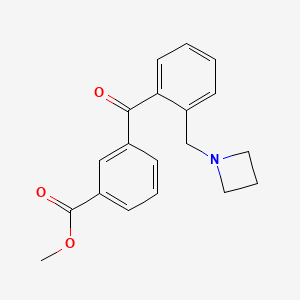

Methyl 3-(2-(azetidin-1-ylmethyl)benzoyl)benzoate

Description

Systematic Nomenclature and Structural Identification

The compound’s systematic IUPAC name, methyl 3-[2-(azetidin-1-ylmethyl)benzoyl]benzoate , reflects its intricate structure. Breaking this down:

- Methyl benzoate : A benzene ring substituted with a methyl ester group at position 3.

- Benzoyl group : A carbonyl-linked benzene ring at position 2 of the central benzoate moiety.

- Azetidin-1-ylmethyl : A four-membered nitrogen-containing heterocycle (azetidine) attached via a methylene bridge.

The molecular formula C₁₉H₁₉NO₃ corresponds to a molecular weight of 309.4 g/mol . Key structural identifiers include:

| Property | Value |

|---|---|

| SMILES | COC(=O)C1=CC=CC(=C1)C(=O)C2=CC=CC=C2CN3CCC3 |

| InChIKey | DRMILRFWIVBXTB-UHFFFAOYSA-N |

| XLogP3-AA (LogP) | 3.1 |

| Rotatable Bond Count | 6 |

The azetidine ring introduces conformational rigidity, while the benzoyl and methyl ester groups contribute to the compound’s polarity and solubility profile. Computational analyses predict a hydrogen bond acceptor count of 4 and no hydrogen bond donors , suggesting moderate bioavailability.

Historical Context and Research Significance in Heterocyclic Chemistry

Azetidine derivatives have been pivotal in advancing heterocyclic chemistry due to their synthetic challenges and pharmacological potential. The incorporation of azetidine—a strained four-membered ring—into larger frameworks like Methyl 3-(2-(azetidin-1-ylmethyl)benzoyl)benzoate represents a milestone in stereochemical control and ring-strain minimization strategies .

Historically, azetidine-containing compounds have been explored for their:

- Bioisosteric properties : Mimicking pyrrolidine or piperidine rings in drug design while altering metabolic pathways.

- Conformational constraints : Enhancing target selectivity in enzyme inhibition, as demonstrated in anti-inflammatory agents.

This compound’s dual aromatic systems (benzoyl and benzoate) coupled with the azetidine moiety make it a candidate for studying π-π stacking interactions and hydrogen-bonding networks in crystal engineering. Recent synthetic advances, such as palladium-catalyzed cross-couplings , have enabled efficient access to similar architectures, though the steric demands of the azetidine group remain a synthetic hurdle.

Research on Methyl 3-(2-(azetidin-1-ylmethyl)benzoyl)benzoate underscores the broader trend of integrating small nitrogen heterocycles into polyaromatic systems to modulate electronic and steric properties. Such efforts aim to develop novel materials and therapeutics, positioning this compound as a valuable case study in heterocyclic innovation.

Properties

Molecular Formula |

C19H19NO3 |

|---|---|

Molecular Weight |

309.4 g/mol |

IUPAC Name |

methyl 3-[2-(azetidin-1-ylmethyl)benzoyl]benzoate |

InChI |

InChI=1S/C19H19NO3/c1-23-19(22)15-8-4-7-14(12-15)18(21)17-9-3-2-6-16(17)13-20-10-5-11-20/h2-4,6-9,12H,5,10-11,13H2,1H3 |

InChI Key |

DRMILRFWIVBXTB-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC=CC(=C1)C(=O)C2=CC=CC=C2CN3CCC3 |

Origin of Product |

United States |

Preparation Methods

Starting Material Preparation

Azetidine-3-carboxylic acid is a common starting material, which is converted into methyl azetidine-3-carboxylate by reaction with methanol in the presence of thionyl chloride. This esterification is typically conducted under nitrogen atmosphere at low temperatures (5–15 °C) to prevent side reactions.

The methyl azetidine-3-carboxylate hydrochloride intermediate is then protected with tert-butoxycarbonyl (Boc) groups using Boc anhydride and an amine base such as triethylamine or diisopropylethylamine, facilitating further selective transformations.

Azetidine Ring Functionalization

The Boc-protected azetidine is subjected to hydride reduction using agents like sodium borohydride or Red-Al to generate hydroxymethyl derivatives.

Hydroxymethyl azetidine intermediates are converted to sulfonate esters (e.g., methanesulfonates or tosylates) by reaction with sulfonylation reagents such as methanesulfonyl chloride or para-toluenesulfonyl chloride in the presence of a base like triethylamine.

These sulfonate esters undergo nucleophilic substitution with fluorinating agents (e.g., tetra-butylammonium fluoride or hydrogen fluoride/trimethylamine) to introduce fluoromethyl groups if required, although for the target compound, the azetidin-1-ylmethyl linkage is the focus.

Coupling with Benzoylbenzoate Moiety

The benzoylbenzoate part is synthesized by acylation reactions involving methyl 3-bromobenzoate or related precursors, introducing the benzoyl group ortho to the azetidinylmethyl substituent.

The azetidin-1-ylmethyl group is introduced via nucleophilic substitution reactions where the azetidine nitrogen attacks an activated benzoyl derivative bearing a suitable leaving group (e.g., halide or sulfonate) on the benzoylbenzoate ring.

Reaction conditions such as solvent choice (e.g., dichloromethane, ethanol), temperature control, and stoichiometry are optimized to maximize yield and minimize side reactions.

Purification and Characterization

After the final coupling, the product is purified by aqueous extraction and organic solvent washes to remove impurities, including residual sulfonates or halides.

Crystallization or chromatographic methods are employed to isolate the pure methyl 3-(2-(azetidin-1-ylmethyl)benzoyl)benzoate.

Characterization is done using spectroscopic methods (NMR, IR, MS) confirming the structure and purity.

Summary Table of Key Synthetic Steps and Reagents

| Step | Starting Material / Intermediate | Reagents / Conditions | Purpose / Transformation |

|---|---|---|---|

| 1 | Azetidine-3-carboxylic acid | Methanol, Thionyl chloride, N2 atmosphere, 5–15 °C | Esterification to methyl azetidine-3-carboxylate |

| 2 | Methyl azetidine-3-carboxylate hydrochloride | Boc anhydride, Triethylamine or DIPEA | Boc protection of amine |

| 3 | Boc-protected azetidine | Sodium borohydride or Red-Al | Reduction to hydroxymethyl derivative |

| 4 | Hydroxymethyl azetidine | Methanesulfonyl chloride or p-toluenesulfonyl chloride, Triethylamine | Formation of sulfonate ester |

| 5 | Sulfonate ester | Fluorinating agent (if fluoromethyl needed) | Substitution to fluoromethyl (optional) |

| 6 | Benzoylbenzoate precursor | Acylation reagents, activated benzoyl derivatives | Formation of benzoylbenzoate moiety |

| 7 | Azetidine derivative + benzoylbenzoate | Nucleophilic substitution, solvent control | Coupling to form target compound |

| 8 | Crude product | Aqueous extraction, organic solvents, chromatography | Purification and isolation |

Research Findings and Optimization Notes

The choice of hydride reducing agent impacts the selectivity and yield of hydroxymethyl azetidine intermediates; sodium borohydride is preferred for mild conditions, while Red-Al offers stronger reducing power.

Boc protection is critical for controlling reactivity of the azetidine nitrogen and avoiding polymerization or side reactions during coupling.

Sulfonate ester intermediates serve as excellent leaving groups for nucleophilic substitution, facilitating the introduction of various substituents on the azetidine ring.

The coupling step requires precise temperature and solvent control to prevent decomposition of sensitive azetidine rings and to ensure regioselective substitution on the benzoylbenzoate ring.

Scale-up processes have been demonstrated in reactors up to 5000 liters with nitrogen purging and temperature control, indicating industrial feasibility.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: This compound can undergo oxidation reactions, particularly at the azetidine ring, leading to the formation of N-oxides.

Reduction: Reduction reactions can target the carbonyl group in the benzoyl moiety, converting it to a hydroxyl group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Substitution: Reagents such as bromine or nitric acid can be used for bromination or nitration reactions, respectively.

Major Products:

Oxidation: N-oxides of the azetidine ring.

Reduction: Hydroxy derivatives of the benzoyl group.

Substitution: Halogenated or nitrated derivatives of the benzene rings.

Scientific Research Applications

Pharmaceutical Development

Antiviral Activity

Methyl 3-(2-(azetidin-1-ylmethyl)benzoyl)benzoate has been investigated for its potential as an antiviral agent. Compounds with similar structures have demonstrated efficacy against viruses such as hepatitis C and hepatitis B. The azetidine ring enhances biological activity by mimicking natural substrates or ligands in biological systems, suggesting that this compound may interact with viral proteins or cellular receptors to modulate their activity.

Cancer Treatment

The compound's structural characteristics position it as a candidate for developing new treatments for various cancers. Azetidine derivatives have been linked to inhibitory effects on nucleosidase and nucleoside phosphorylase, enzymes involved in nucleotide metabolism, which are critical in cancer cell proliferation. This suggests that Methyl 3-(2-(azetidin-1-ylmethyl)benzoyl)benzoate could serve as a lead compound in the design of anticancer drugs .

Biological Studies

Mechanism of Action

Research into the interactions of Methyl 3-(2-(azetidin-1-ylmethyl)benzoyl)benzoate with biological targets is essential for understanding its mechanism of action. Preliminary studies indicate that it may inhibit certain enzymes or pathways relevant to disease processes. Further investigations are necessary to elucidate these interactions and assess their implications for drug design and therapeutic applications .

Mechanism of Action

The mechanism of action of Methyl 3-(2-(azetidin-1-ylmethyl)benzoyl)benzoate involves its interaction with various molecular targets. The azetidine ring can interact with enzymes and proteins, potentially inhibiting their activity. The benzoyl and benzoate groups can participate in hydrogen bonding and hydrophobic interactions, affecting the compound’s overall bioactivity .

Comparison with Similar Compounds

(b) Methyl 3-{2-[Benzyl(methyl)amino]propyl}benzoate Hydrochloride ()

- Structural Differences: Features a benzyl(methyl)amino-propyl chain instead of the azetidine-methyl-benzoyl group.

(c) PRL-8-53 (Methyl 3-[2-[benzyl(methyl)amino]ethyl]benzoate, )

- Structural Differences: Substitutes azetidine with a benzyl(methyl)aminoethyl side chain.

- Functional Implications: PRL-8-53 is a nootropic with demonstrated mid-term memory enhancement in preclinical studies. The absence of azetidine in PRL-8-53 highlights the critical role of amine group geometry in modulating cognitive effects .

Key Observations :

- Azetidine-containing compounds (e.g., the target) may exhibit unique receptor-binding profiles due to ring strain and compact size, whereas piperazine analogs prioritize solubility .

- PRL-8-53’s cognitive effects suggest that benzylamine-ester hybrids are viable for CNS-targeted drug design, but azetidine’s role in this context remains unexplored .

Physicochemical Properties

- Synthetic Accessibility : The azetidine moiety requires specialized synthesis (e.g., ring-closing metathesis), whereas piperazine derivatives are more straightforward to prepare .

Biological Activity

Methyl 3-(2-(azetidin-1-ylmethyl)benzoyl)benzoate is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an antiviral agent. This compound features a unique structural composition, including a methyl ester group and an azetidine moiety, which may enhance its interaction with biological targets.

Chemical Structure and Properties

- Molecular Formula : CHNO

- Molecular Weight : Approximately 273.31 g/mol

- Key Functional Groups : Methyl ester, benzoyl moiety, azetidine ring

The presence of the azetidine ring is significant as it is often linked to increased biological activity due to its resemblance to natural substrates or ligands in biological systems.

Preliminary research indicates that Methyl 3-(2-(azetidin-1-ylmethyl)benzoyl)benzoate may interact with viral proteins or cellular receptors, potentially modulating their activity. The exact mechanism remains under investigation, but compounds with similar structures have shown efficacy against viruses such as hepatitis C and hepatitis B.

Biological Activity Overview

-

Antiviral Activity :

- Compounds similar to Methyl 3-(2-(azetidin-1-ylmethyl)benzoyl)benzoate have demonstrated antiviral properties. The azetidine structure may facilitate interactions with viral proteins, enhancing the compound's efficacy against specific viruses.

-

Toxicological Profile :

- Initial studies suggest a favorable safety profile; however, comprehensive toxicological assessments are needed to evaluate its effects on human cells and potential side effects in vivo.

-

Pharmacokinetics :

- The pharmacokinetic properties of this compound are yet to be fully elucidated. Understanding absorption, distribution, metabolism, and excretion (ADME) will be crucial for its development as a therapeutic agent.

Comparative Analysis with Similar Compounds

The following table summarizes some compounds structurally related to Methyl 3-(2-(azetidin-1-ylmethyl)benzoyl)benzoate, highlighting their unique features and biological activities:

| Compound Name | Structural Characteristics | Biological Activity |

|---|---|---|

| Methyl 4-(2-(azetidin-1-ylmethyl)benzoate | Similar azetidine structure; different position | Potentially different antiviral activities |

| Methyl 3-amino-4-(2-methoxycarbonylphenoxy)benzoate | Contains an amino group instead of an azetidine | Exhibits varied pharmacological properties |

| Methyl 4-hydroxy-3-nitrobenzoate | Contains nitro and hydroxy groups | Known for anti-inflammatory properties |

| Methyl 3-amino-2,4-dichlorobenzoate | Contains dichlorinated benzene derivatives | Exhibits antibacterial activity |

This comparative analysis emphasizes the unique potential of Methyl 3-(2-(azetidin-1-ylmethyl)benzoyl)benzoate in antiviral applications linked to its azetidine moiety.

Case Studies and Research Findings

Recent studies have focused on the synthesis and evaluation of similar compounds for their biological activities:

- Antiviral Studies : A study investigating compounds with azetidine structures reported significant antiviral activity against hepatitis C virus (HCV), suggesting that modifications in the benzoyl region could enhance efficacy.

- Structure-Activity Relationship (SAR) : Research on SAR has indicated that variations in the azetidine ring can lead to differing levels of biological activity, guiding future modifications for improved potency against viral targets.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 3-(2-(azetidin-1-ylmethyl)benzoyl)benzoate, and how can reaction conditions be optimized?

- Methodological Answer : This compound can be synthesized via a multi-step process involving benzoylation and esterification. For example, a benzoyl chloride intermediate (e.g., 2-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]benzoyl chloride) can react with methyl 3-aminobenzoate under Schlenk line conditions to introduce the azetidine moiety . Optimize yields by controlling stoichiometry (e.g., 10 mmol aryl acid excess) and using Na₂S₂O₅ as a catalyst in DMF at reflux for 15–20 hours . Monitor purity via TLC and purify via column chromatography with ethyl acetate/hexane gradients.

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of Methyl 3-(2-(azetidin-1-ylmethyl)benzoyl)benzoate?

- Methodological Answer :

- ¹H/¹³C NMR : Key signals include aromatic protons (δ 7.4–8.3 ppm) and ester carbonyls (δ ~166 ppm). The azetidine methylene group (CH₂-N) appears as a triplet near δ 3.4–3.8 ppm .

- IR : Confirm ester C=O stretches at ~1720 cm⁻¹ and amide C=O (if present) at ~1650 cm⁻¹ .

- HRMS : Use ESI-MS to verify the molecular ion ([M + Na]⁺) and isotopic pattern matching the formula C₂₁H₂₁NO₄ .

Q. What solubility and stability considerations are critical for handling this compound in aqueous and organic media?

- Methodological Answer : The ester and benzoyl groups confer lipophilicity (LogP ~4.4), favoring solubility in DMSO, DMF, or dichloromethane . Avoid prolonged exposure to moisture or basic conditions to prevent hydrolysis of the ester group. Store under inert gas (N₂/Ar) at –20°C in amber vials to mitigate photodegradation .

Advanced Research Questions

Q. How can computational methods (DFT, molecular docking) predict the reactivity or biological activity of this compound?

- Methodological Answer : Perform density functional theory (DFT) calculations to model the electron density of the azetidine ring and benzoyl ester. For example, analyze HOMO-LUMO gaps to predict nucleophilic/electrophilic sites . Use molecular docking (e.g., AutoDock Vina) to simulate interactions with targets like kinase enzymes (e.g., CDK1/GSK3β) by aligning the benzoyl group in hydrophobic pockets .

Q. What strategies resolve contradictory data in structure-activity relationship (SAR) studies for analogs of this compound?

- Methodological Answer :

- SAR Refinement : Compare substituent effects (e.g., chloro vs. methoxy groups) using methyl 3-(2-chloropropan-2-yl)benzoate as a control .

- Data Normalization : Account for batch-to-batch variability in bioassays by standardizing synthetic protocols and purity thresholds (>95% by HPLC) .

- Meta-Analysis : Cross-reference datasets from diverse sources (e.g., Journal of Chemical Crystallography, Bioorganic and Medicinal Chemistry Letters) to identify consensus trends .

Q. How can X-ray crystallography or advanced NMR (e.g., NOESY) elucidate conformational dynamics of the azetidine moiety?

- Methodological Answer : Grow single crystals via slow evaporation in ethyl acetate/hexane. X-ray diffraction reveals torsional angles between the azetidine and benzoyl groups, critical for understanding steric effects . For flexible regions, use NOESY to detect through-space correlations between the azetidine CH₂ and adjacent aromatic protons .

Q. What mechanistic insights explain unexpected byproducts during its synthesis (e.g., isoindole derivatives)?

- Methodological Answer : Byproducts like isoindole-1,3-dione derivatives may form via intramolecular cyclization under acidic conditions. Characterize intermediates using LC-MS and propose a mechanism involving protonation of the amide carbonyl, followed by nucleophilic attack of the azetidine nitrogen . Mitigate this by using milder acids (e.g., acetic acid instead of HCl) and lower temperatures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.